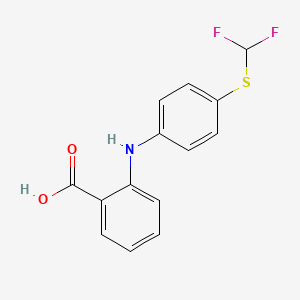

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

カタログ番号 B1332826

CAS番号:

51679-50-6

分子量: 295.31 g/mol

InChIキー: KQEFJYIAABWDRN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

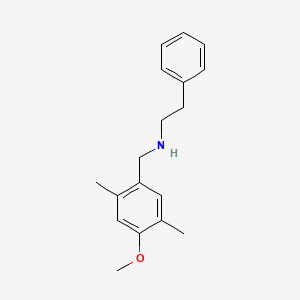

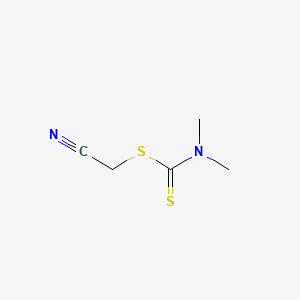

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is a chemical compound with the molecular formula C14H11F2NO2S. It is a derivative of anthranilic acid, which is an aromatic acid with diverse biological activities .

Synthesis Analysis

Anthranilic acid serves as a precursor for crafting numerous commercial drugs and pharmaceuticals . It can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts . The synthesis of metal anthranilate complexes has been studied, with anthranilic acid complexes of various metals being synthesized and characterized .Molecular Structure Analysis

Anthranilic acid, the parent compound of the molecule , consists of a benzene ring ortho-substituted with a carboxylic acid and an amine . This makes the compound amphoteric, as it contains both acidic and basic functional groups .Chemical Reactions Analysis

Anthranilic acid and its derivatives have been used in the assembly of various C–N bonds and medicinally active heterocyclic systems . A great variety of amination reactions, including cross-coupling reactions, C–H aminations, and annulation reactions, have been developed with the use of anthranils as aminating synthons .科学的研究の応用

- Field : Pharmaceuticals

- Application : Anthranilic acid derivatives are being researched for their potential as anti-inflammatory drugs . These compounds have shown very good anti-inflammatory, analgesic, and antipyretic activity .

- Methods : The research involves the synthesis of novel anthranilic acid hybrids. These hybrids are then tested for their anti-inflammatory effects, such as preventing albumin denaturation .

- Results : The phenyl- or benzyl-substituted hybrids showed very good anti-inflammatory effects . The compounds were also investigated for their binding affinity and interaction mode against human serum albumin .

- Field : Medicinal Chemistry

- Application : Anthranilic acid derivatives are being explored for their potential in regulating cancer-causing pathways . They also have potential uses as P-glycoprotein inhibitors for controlling drug resistance in cancer cells .

- Methods : The research involves the synthesis of novel complexes using anthranilic acid derivatives . These complexes are then tested for their cytotoxic effects on cancer cells .

- Results : The complexes showed cytotoxic effects on A549 (human lung cancer cells) and Hela (human cervical cancer cells) .

- Field : Microbiology

- Application : Anthranilic acid derivatives have interesting antimicrobial, antiviral and insecticidal activities .

- Methods : The research involves the synthesis of anthranilic acid derivatives and testing their antimicrobial and antiviral activities .

- Results : The derivatives have shown efficacy in blocking the UppS pathway, which is important for bacterial cell wall synthesis .

Anti-inflammatory Drugs

Cancer Therapeutics

Antimicrobial and Antiviral Agents

- Field : Endocrinology

- Application : Anthranilic acid-derived α-glycosidase inhibitors play a substantial role in diabetes management . They help control blood sugar levels by inhibiting the enzyme α-glucosidase, which breaks down carbohydrates into simple sugars .

- Methods : The research involves the synthesis of anthranilic acid derivatives and testing their α-glycosidase inhibitory activities .

- Results : The derivatives have shown efficacy in controlling α-glucosidase activity, which could potentially help manage diabetes .

- Field : Neuroscience

- Application : The derivatives of anthranilic acid find applications in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration .

- Methods : The research involves the synthesis of anthranilic acid derivatives and testing their neuroprotective effects .

- Results : The derivatives have shown efficacy in downregulating pathways that lead to neurodegeneration .

- Field : Endocrinology

- Application : Transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .

- Methods : The research involves the synthesis of transition metal compounds of anthranilic acid derivatives and testing their α-glucosidase inhibitory activities .

- Results : The compounds have shown efficacy in controlling α-glucosidase activity, which could potentially help manage obesity .

Diabetes Management

Neuroprotection

Obesity Control

- Field : Pharmacology

- Application : Anthranilic acid derivatives have potential uses as anticoagulant and antiallergic agents . They can help prevent blood clots and manage allergic reactions .

- Methods : The research involves the synthesis of anthranilic acid derivatives and testing their anticoagulant and antiallergic activities .

- Results : The derivatives have shown efficacy in preventing blood clot formation and managing allergic reactions .

- Field : Entomology

- Application : Anthranilic acid derivatives have interesting insecticidal activities . They can potentially be used to control harmful insect populations .

- Methods : The research involves the synthesis of anthranilic acid derivatives and testing their insecticidal activities .

- Results : The derivatives have shown efficacy in controlling harmful insect populations .

- Field : Biochemistry

- Application : The analogs of anthranilic acid and their derivatives act as blockers of the mitogen-activated protein kinase pathway . This pathway is involved in various cellular functions, including cell growth, differentiation, and apoptosis .

- Methods : The research involves the synthesis of anthranilic acid derivatives and testing their ability to block the mitogen-activated protein kinase pathway .

- Results : The derivatives have shown efficacy in blocking the mitogen-activated protein kinase pathway .

- Field : Biochemistry

- Application : Anthranilic acid derivatives can act as inhibitors of aldo-keto reductase enzymes . These enzymes are involved in various metabolic processes and have been linked to the development of several diseases .

- Methods : The research involves the synthesis of anthranilic acid derivatives and testing their inhibitory effects on aldo-keto reductase enzymes .

- Results : The derivatives have shown efficacy in inhibiting aldo-keto reductase enzymes .

Anticoagulant and Antiallergic Agents

Insecticidal Activities

Blockers of the Mitogen-Activated Protein Kinase Pathway

Inhibitors of Aldo-Keto Reductase Enzymes

特性

IUPAC Name |

2-[4-(difluoromethylsulfanyl)anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2S/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEFJYIAABWDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199632 | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

CAS RN |

51679-50-6 | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)